1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
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Overview
Description
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that integrates both tetrazole and piperazine functionalities. This compound is notable for its diverse range of applications, particularly in medicinal and biochemical research, due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone typically involves a multi-step process:
Preparation of Tetrazole Intermediates:
The tetrazole rings are typically synthesized through the [2+3] cycloaddition reaction of azide precursors with nitriles.
Coupling with Piperazine Derivatives:
The resulting tetrazole intermediates are then coupled with piperazine derivatives under basic conditions to form the core structure.
Thioether Formation:
The addition of a thio group is achieved through nucleophilic substitution reactions, where halogenated ethanone derivatives react with thiol-containing tetrazole intermediates.
Industrial Production Methods
For industrial-scale production, optimizations such as continuous flow synthesis may be employed to improve yield and efficiency, while maintaining stringent quality control measures to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone undergoes a variety of reactions, including:
Oxidation:
This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction:
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbonyl group to a hydroxyl group.
Substitution:
The piperazine and tetrazole rings offer sites for nucleophilic and electrophilic substitution reactions, allowing modifications of the compound’s functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Reaction Solvents: Acetonitrile, dichloromethane, ethanol
Major Products Formed from These Reactions
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Varied functionalized piperazines and tetrazoles
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is used as a building block for the synthesis of complex organic molecules, enabling the exploration of new chemical reactivity and synthesis pathways.
Biology
Biologically, this compound serves as a molecular probe in the study of receptor binding and interaction mechanisms, particularly in the context of neurotransmission and enzymatic activity.
Medicine
Medicinally, it has potential as a lead compound in the development of therapeutic agents targeting specific receptors or enzymes, thus playing a role in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific functional properties, such as polymer precursors or specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's structure allows it to fit into active sites of proteins, modulating their activity through competitive or non-competitive inhibition, or by altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-1H-tetrazol-5-yl derivatives
Piperazine-tetrazole conjugates
Thioether-linked ethanone analogs
Highlighting Uniqueness
What sets 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone apart is its specific arrangement of functional groups, which imparts unique reactivity and interaction profiles. The combination of tetrazole and piperazine rings linked through a thioether bond provides a versatile framework for biological activity and synthetic adaptability.
This compound's distinctive attributes enable it to serve as a valuable tool in both scientific research and industrial applications, offering new pathways for the discovery of novel therapeutic agents and advanced materials.
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN10OS/c1-24-16(19-21-22-24)29-11-15(28)26-8-6-25(7-9-26)10-14-18-20-23-27(14)13-4-2-12(17)3-5-13/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYOKRBNZHASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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